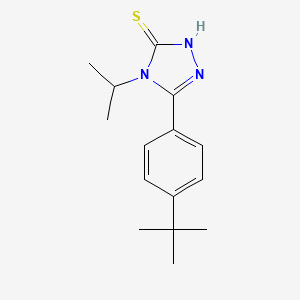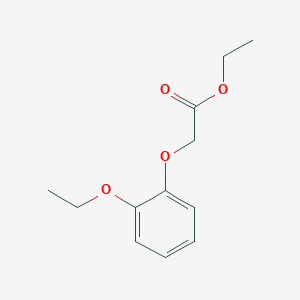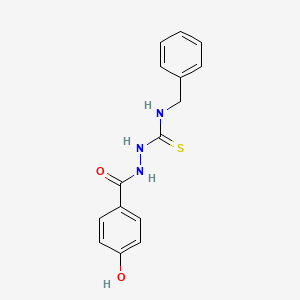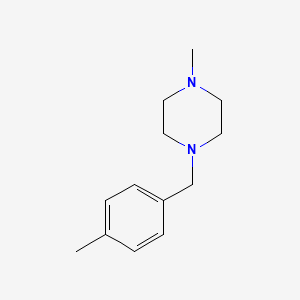
6-(diphenylamino)-1,3,5-triazine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(diphenylamino)-1,3,5-triazine-2,4-diol, also known as DPA or Diphenylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as biochemistry, pharmacology, and materials science. In
科学的研究の応用
6-(diphenylamino)-1,3,5-triazine-2,4-diol has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, this compound has been investigated for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, this compound has been used as a dopant in organic electronics to improve the performance of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 6-(diphenylamino)-1,3,5-triazine-2,4-diol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. In biochemistry, this compound has been shown to bind to the active site of enzymes and disrupt their function. In pharmacology, this compound has been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In biochemistry, this compound has been shown to alter the conformation of proteins and inhibit their activity. In pharmacology, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
6-(diphenylamino)-1,3,5-triazine-2,4-diol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It is also a fluorescent compound, which makes it useful for studying protein-ligand interactions. However, this compound also has some limitations. It is toxic in high doses and can cause skin irritation. It also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 6-(diphenylamino)-1,3,5-triazine-2,4-diol. In biochemistry, this compound could be further studied as a fluorescent probe to study protein-ligand interactions. In pharmacology, this compound could be investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, this compound could be further studied as a dopant in organic electronics to improve the performance of OLEDs. Additionally, new synthesis methods for this compound could be developed to improve its yield and purity.
合成法
The synthesis of 6-(diphenylamino)-1,3,5-triazine-2,4-diol can be achieved through several methods, including the reaction of diphenylamine with nitrous acid, the reaction of diphenylamine with sulfuric acid and sodium nitrate, or the reaction of diphenylamine with potassium permanganate and sulfuric acid. The most commonly used method involves the reaction of diphenylamine with nitrous acid, which produces this compound in high yields.
特性
IUPAC Name |
6-(N-phenylanilino)-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRVAUVXBBEMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)


![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)

![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)